

Application and Protocol Guide: High-Resolution NMR Spectroscopy of Methyl Tiglate

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Compound of Interest

Compound Name: Methyl tiglate

CAS No.: 6622-76-0

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Abstract

This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation and characterization of **methyl tiglate**.^[1]^[2] As a key compound in the flavor and fragrance industries, and a valuable building block in organic synthesis, unambiguous structural verification is paramount. This document provides not only standardized protocols for one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments but also delves into the underlying principles and rationale for experimental design and data interpretation. The target audience includes researchers, scientists, and professionals in drug development and chemical analysis who require a robust and validated methodology for the characterization of small organic molecules.

Introduction: The Significance of Methyl Tiglate and NMR

Methyl tiglate, systematically named methyl (E)-2-methylbut-2-enoate, is an unsaturated ester with the chemical formula C₆H₁₀O₂.^[1]^[3] Its structure features a carbon-carbon double bond, a

methyl ester functional group, and two additional methyl groups. The (E)-stereochemistry of the double bond is a critical determinant of its chemical and physical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the structural elucidation of organic compounds in solution.^{[4][5]} It provides unparalleled insight into the chemical environment of individual nuclei (^1H , ^{13}C) and their connectivity within a molecule. Through a suite of experiments, NMR can reveal:

- ^1H NMR: The number of distinct proton environments, their chemical shifts (electronic environment), signal integrations (relative number of protons), and splitting patterns (J-coupling), which inform on neighboring protons.
- ^{13}C NMR: The number of unique carbon environments.^[6]
- DEPT (Distortionless Enhancement by Polarization Transfer): The multiplicity of each carbon atom (CH_3 , CH_2 , CH , or quaternary C).^{[7][8]}
- 2D COSY (Correlation Spectroscopy): Proton-proton (^1H - ^1H) coupling correlations, mapping out spin systems within the molecule.^{[9][10][11]}
- 2D HSQC (Heteronuclear Single Quantum Coherence): Direct one-bond correlations between protons and the carbons they are attached to (^1H - ^{13}C).^{[12][13][14]}
- 2D HMBC (Heteronuclear Multiple Bond Correlation): Long-range (typically 2-3 bond) correlations between protons and carbons, crucial for piecing together the molecular skeleton.^{[12][15]}
- 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Through-space correlations between protons that are in close proximity, which is essential for determining stereochemistry.^{[16][17][18]}

This guide will systematically walk through the acquisition and interpretation of these spectra to provide a complete and unambiguous structural assignment for **methyl tiglate**.

Experimental Section: Protocols and Methodologies

Sample Preparation: The Foundation of High-Quality Spectra

The quality of NMR data is critically dependent on proper sample preparation. The goal is to create a dilute, homogeneous solution free of particulate matter and paramagnetic impurities.

[\[19\]](#)[\[20\]](#)

Protocol for Sample Preparation:

- Material & Equipment:
 - **Methyl tiglate** ($\geq 97\%$ purity)[\[2\]](#)
 - Deuterated chloroform (CDCl_3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS)
 - High-quality 5 mm NMR tube (e.g., Norell® 507-HP or equivalent)
 - Volumetric flask and micropipettes
 - Pasteur pipette and glass wool
- Procedure:
 1. Accurately weigh approximately 10-20 mg of **methyl tiglate**.
 2. Dissolve the sample in 0.6 mL of CDCl_3 in a small vial. Ensure complete dissolution.[\[21\]](#)
 3. To remove any potential micro-particulates which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the clean, dry NMR tube.[\[22\]](#)
 4. Cap the NMR tube securely to prevent solvent evaporation.
 5. Carefully wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol to remove any fingerprints or dust before inserting it into the spectrometer.

Causality Behind Choices:

- Solvent: CDCl_3 is a common, relatively non-polar solvent that provides good solubility for **methyl tiglate** and has a well-characterized residual solvent peak. The deuterium signal is used by the spectrometer for field-frequency locking.[22]
- Concentration: A concentration of 10-20 mg in 0.6 mL is optimal for obtaining high signal-to-noise (S/N) in a reasonable time for both ^1H and ^{13}C experiments on modern spectrometers. [19][21]
- Internal Standard: TMS is added to the solvent to serve as an internal reference for both ^1H and ^{13}C chemical shifts, defined as 0.00 ppm. Its single, sharp resonance at a high-field region rarely overlaps with analyte signals.
- Filtration: Solid particles in the sample will severely degrade the magnetic field homogeneity, leading to broad lineshapes and poor spectral resolution.[20][22]

NMR Data Acquisition Parameters

All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe. The following are typical acquisition parameters that can be adapted as needed.

Parameter	¹ H NMR	¹³ C{ ¹ H} NMR	DEPT-135	COSY	HSQC	HMBC	NOESY
Observe Frequency	~500 MHz	~125 MHz	~125 MHz	~500 MHz	~500 MHz (¹ H), ~125 MHz (¹³ C)	~500 MHz (¹ H), ~125 MHz (¹³ C)	~500 MHz
Spectral Width	12 ppm	220 ppm	220 ppm	12 ppm x 12 ppm	12 ppm (F2) x 180 ppm (F1)	12 ppm (F2) x 200 ppm (F1)	10 ppm x 10 ppm
Acquisition Time	~3.0 s	~1.0 s	~1.0 s	~0.2 s	~0.2 s	~0.2 s	~0.2 s
Relaxation Delay	2.0 s	2.0 s	2.0 s	1.5 s	1.5 s	1.5 s	2.0 s
Pulse Angle	30°	30°	135°	90°	90°	90°	90°
Number of Scans	8	1024	256	4 per increment	8 per increment	16 per increment	16 per increment
Temperature	298 K	298 K	298 K	298 K	298 K	298 K	298 K
2D Specific	N/A	N/A	N/A	256 increments	256 increments	512 increments	256 increments
HMBC Long-Range Coupling	N/A	N/A	N/A	N/A	N/A	Optimized for 8 Hz	N/A
NOESY Mixing	N/A	N/A	N/A	N/A	N/A	N/A	0.8 s

Time

Data Analysis and Interpretation

The following sections detail the expected NMR data for **methyl tiglate** and provide a logical workflow for its complete structural assignment.

Structure and Numbering Scheme

To facilitate discussion, the following numbering scheme will be used for **methyl tiglate**.

Caption: Key COSY correlations in **methyl tiglate**.

The HSQC spectrum maps each proton directly to the carbon it is attached to. [12][13] This is the most reliable way to assign protonated carbons.

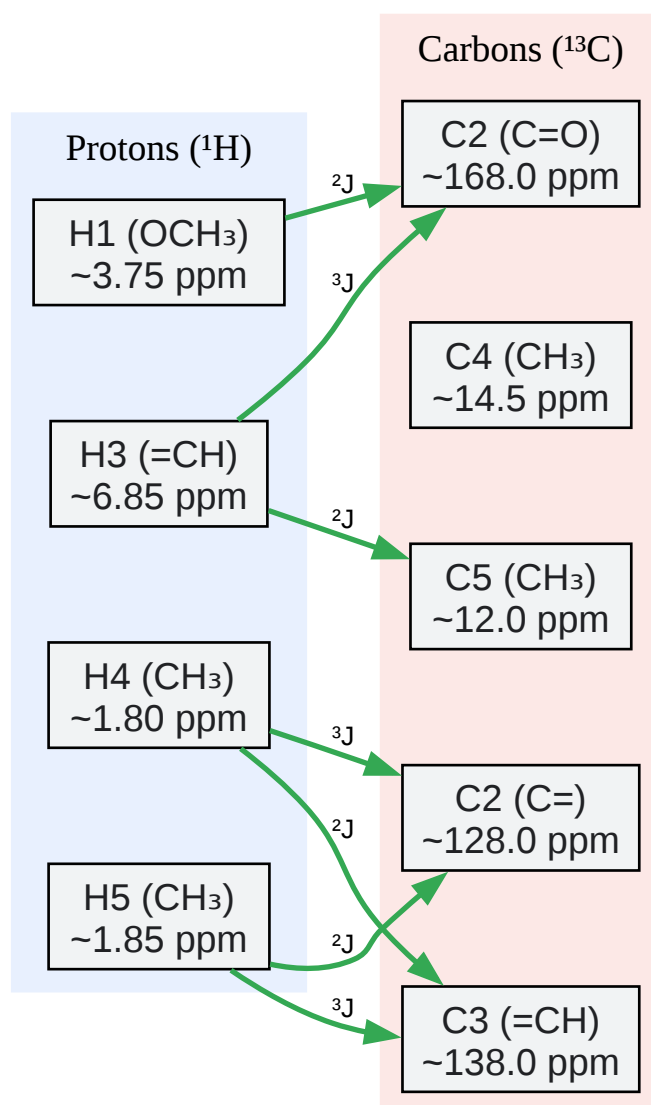
Expected HSQC Correlations:

- H3 (~6.85 ppm) correlates with C3 (~138.0 ppm).
- H1 (~3.75 ppm) correlates with C1 (~51.5 ppm).
- H5 (~1.85 ppm) correlates with C5 (~12.0 ppm).
- H4 (~1.80 ppm) correlates with C4 (~14.5 ppm).

The HMBC experiment is the cornerstone for assembling the carbon skeleton by showing correlations between protons and carbons separated by 2 or 3 bonds. [12][15] Expected Key HMBC Correlations:

- H1 (OCH₃, ~3.75 ppm) shows a strong correlation to the carbonyl carbon C2 (~168.0 ppm) (²J), confirming the methyl ester functionality.
- H3 (~6.85 ppm) correlates to:
 - C2 (~168.0 ppm) (³J)
 - C5 (~12.0 ppm) (²J)

- C4 (~14.5 ppm) (²J)
- H4 (~1.80 ppm) correlates to:
 - C3 (~138.0 ppm) (²J)
 - C2 (~128.0 ppm) (³J)
- H5 (~1.85 ppm) correlates to:
 - C2 (~128.0 ppm) (²J)
 - C3 (~138.0 ppm) (³J)
 - C2 (~168.0 ppm) (³J)



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Caption: HMBC correlations establishing the molecular framework.

For **methyl tiglate**, the NOESY experiment provides definitive proof of the (E)-geometry of the double bond. The Nuclear Overhauser Effect (NOE) is observed between protons that are close in space ($< 5 \text{ \AA}$), regardless of their through-bond connectivity. [16][17][18] Expected Key NOESY Correlation:

- A clear cross-peak between the vinylic proton H3 (~6.85 ppm) and the allylic methyl protons H5 (~1.85 ppm). This spatial proximity is only possible in the (E)-isomer, where these protons are on the same side of the double bond. In the corresponding (Z)-isomer (methyl

angelate), a strong NOE would be expected between H3 and the other vinylic methyl group (H4).

Caption: Key NOESY correlation confirming (E)-stereochemistry.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural assignment of **methyl tiglate** is achieved. The ^1H and ^{13}C spectra provide the fundamental chemical shift and multiplicity data. COSY and HSQC experiments establish the direct ^1H - ^1H and ^1H - ^{13}C connectivities. The HMBC spectrum serves to build the entire carbon skeleton by revealing long-range correlations, and finally, the NOESY experiment confirms the crucial (E)-stereochemistry of the double bond. This comprehensive approach represents a robust and self-validating system for the structural elucidation of small organic molecules, ensuring the highest level of scientific integrity for researchers in academia and industry.

References

- International Journal of Innovative Research in Science, Engineering and Technology. (2014). Basic Concepts, Principles and Applications of NMR Spectroscopy. [\[Link\]](#)
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. *Journal of Organic Chemistry*. [\[Link\]](#)
- Atreya, H. S. (n.d.). Principles and Applications of NMR spectroscopy. NPTEL. [\[Link\]](#)
- National Institute of Standards and Technology. (n.d.). **Methyl tiglate**. NIST WebBook. [\[Link\]](#)
- Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [\[Link\]](#)
- Chemistry LibreTexts. (2024). 13.12: DEPT ^{13}C NMR Spectroscopy. [\[Link\]](#)
- Royal Society of Chemistry. (2022). Advances in NMR spectroscopy of small molecules in solution. In *Nuclear Magnetic Resonance (Vol. 48)*. [\[Link\]](#)
- Bruker. (n.d.). COSY (COrrrelation SpectroscopY). [\[Link\]](#)

- SpringerLink. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. [\[Link\]](#)
- Organic Chemistry Data. (2020). NMR Spectroscopy :: ¹H NMR Chemical Shifts. [\[Link\]](#)
- MDPI. (2026). The Evolving Landscape of NMR Structural Elucidation. [\[Link\]](#)
- ResearchGate. (2019). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids. [\[Link\]](#)
- Longdom Publishing. (2024). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. [\[Link\]](#)
- ACS Publications. (n.d.). The Heteronuclear Single-Quantum Correlation (HSQC) Experiment: Vectors versus Product Operators. [\[Link\]](#)
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [\[Link\]](#)
- Chemistry Steps. (2023). DEPT NMR: Signals and Problem Solving. [\[Link\]](#)
- ChemWhat. (n.d.). **Methyl tiglate** CAS#: 6622-76-0. [\[Link\]](#)
- Canadian Science Publishing. (n.d.). LONG-RANGE COUPLING CONSTANTS IN THE N.M.R. SPECTRA OF OLEFINES. [\[Link\]](#)
- Scribd. (n.d.). HMBC and HMQC. [\[Link\]](#)
- News-Medical.Net. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. [\[Link\]](#)
- Fiveable. (2025). DEPT-135 Definition. Organic Chemistry Key Term. [\[Link\]](#)
- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [\[Link\]](#)
- University of Florida. (n.d.). NMR Sample Preparation. [\[Link\]](#)
- JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [\[Link\]](#)

- ResearchGate. (n.d.). Diagnostic ^1H NMR Chemical Shifts and Coupling Constants of Products B and C. [[Link](#)]
- University of California, San Diego. (2018). NOESY and ROESY. [[Link](#)]
- YouTube. (2016). HMBC and its utility. [[Link](#)]
- Oregon State University. (2022). ^{13}C NMR Chemical Shift. [[Link](#)]
- CAS Common Chemistry. (n.d.). **Methyl tiglate**. [[Link](#)]
- Georgia State University. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [[Link](#)]
- Organic Chemistry Data. (2020). NMR Spectroscopy :: 6-CMR-3 ^{13}C Chemical Shift Effects on sp^3 Carbons. [[Link](#)]
- University of Oxford. (n.d.). ^{13}C NMR Spectroscopy. [[Link](#)]
- NPTEL. (n.d.). ^{13}C NMR spectroscopy. [[Link](#)]
- Scribd. (n.d.). Understanding DEPT 135 in NMR Techniques. [[Link](#)]

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Sources

1. CAS 6622-76-0: Methyl tiglate | CymitQuimica [cymitquimica.com]
2. scbt.com [scbt.com]
3. Methyl tiglate [webbook.nist.gov]
4. ijrset.com [ijrset.com]
5. The Evolving Landscape of NMR Structural Elucidation | MDPI [mdpi.com]

- [6. bhu.ac.in](http://6.bhu.ac.in) [bhu.ac.in]
- [7. DEPT NMR: Signals and Problem Solving - Chemistry Steps](http://7.DEPT NMR: Signals and Problem Solving - Chemistry Steps) [chemistrysteps.com]
- [8. fiveable.me](http://8.fiveable.me) [fiveable.me]
- [9. nmr.ceitec.cz](http://9.nmr.ceitec.cz) [nmr.ceitec.cz]
- [10. JEOL USA blog | Deciphering Complex Chemical Structures with COSY](http://10.JEOL USA blog | Deciphering Complex Chemical Structures with COSY) [jeolusa.com]
- [11. longdom.org](http://11.longdom.org) [longdom.org]
- [12. nmr.chem.columbia.edu](http://12.nmr.chem.columbia.edu) [nmr.chem.columbia.edu]
- [13. Heteronuclear Single-quantum Correlation \(HSQC\) NMR – Advances in Polymer Science](http://13.Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science) [ncstate.pressbooks.pub]
- [14. pendidikankimia.walisongo.ac.id](http://14.pendidikankimia.walisongo.ac.id) [pendidikankimia.walisongo.ac.id]
- [15. scribd.com](http://15.scribd.com) [scribd.com]
- [16. books.rsc.org](http://16.books.rsc.org) [books.rsc.org]
- [17. JEOL USA blog | Basics of NOE/NOESY: Causes and Solutions When NO](http://17.JEOL USA blog | Basics of NOE/NOESY: Causes and Solutions When NO) [jeolusa.com]
- [18. nmr.chem.columbia.edu](http://18.nmr.chem.columbia.edu) [nmr.chem.columbia.edu]
- [19. organomation.com](http://19.organomation.com) [organomation.com]
- [20. sites.bu.edu](http://20.sites.bu.edu) [sites.bu.edu]
- [21. Sample Preparation | Faculty of Mathematical & Physical Sciences](http://21.Sample Preparation | Faculty of Mathematical & Physical Sciences) [ucl.ac.uk]
- [22. NMR Sample Preparation | College of Science and Engineering](http://22.NMR Sample Preparation | College of Science and Engineering) [cse.umn.edu]
- To cite this document: BenchChem. [Application and Protocol Guide: High-Resolution NMR Spectroscopy of Methyl Tiglate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585274/docs#application-and-protocol-guide-high-resolution-nmr-spectroscopy-of-methyl-tiglate>]

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